molecular formula C14H15N5O2S3 B2375869 N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide CAS No. 1396786-02-9

N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Cat. No. B2375869
CAS RN: 1396786-02-9
M. Wt: 381.49
InChI Key: QPYZEQQREPSIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15N5O2S3 and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide:

Anticancer Applications

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Pyrimidine derivatives, similar to this compound, have been studied for their role in targeting tyrosine kinases and DNA topoisomerases, which are crucial for cancer cell survival and replication .

Antimicrobial Activity

The compound’s structure, which includes a thiazole ring, is known for its antimicrobial properties. Thiazole derivatives have been widely researched for their effectiveness against a variety of bacterial and fungal pathogens. This makes the compound a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Uses

Research has indicated that compounds containing pyrimidine and thiazole rings can exhibit significant anti-inflammatory and analgesic activities. These properties are valuable in the development of new treatments for inflammatory diseases and pain management .

Antifibrotic Applications

The compound has potential antifibrotic properties, which are beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. Pyrimidine derivatives have been studied for their ability to inhibit collagen production and deposition, which are key processes in fibrosis .

Antiviral Research

Pyrimidine-based compounds have been explored for their antiviral activities, particularly against viruses like HIV and hepatitis. The structural features of this compound may contribute to its ability to interfere with viral replication and protein synthesis, making it a promising candidate for antiviral drug development .

Cardiovascular Therapeutics

The compound’s potential as a cardiovascular agent is linked to its ability to modulate calcium channels and other cardiovascular targets. Pyrimidine derivatives have been investigated for their antihypertensive and vasodilatory effects, which can be crucial in managing cardiovascular diseases .

Neuroprotective Effects

Research into pyrimidine and thiazole derivatives has also highlighted their neuroprotective properties. These compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antidiabetic Applications

The compound may also have applications in diabetes research. Pyrimidine derivatives have been studied for their ability to inhibit enzymes like DPP-IV, which play a role in glucose metabolism. This makes them potential candidates for developing new antidiabetic medications .

These applications highlight the versatility and potential of N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

IntechOpen MDPI BMC Chemistry

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S3/c1-9-17-11(8-22-9)12-4-5-13(23-12)24(20,21)18-10-6-15-14(16-7-10)19(2)3/h4-8,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZEQQREPSIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NC3=CN=C(N=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

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